Phe-gly

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

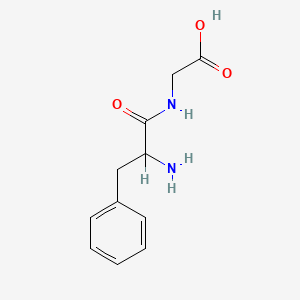

Phenylalanylglycine (PhG), a dipeptide formed by the amino acids phenylalanine and glycine, has limited research applications on its own. However, its potential lies in its role as a building block for peptide drugs [].

Prodrug Strategy

One application of PhG is in the development of prodrugs. Prodrugs are inactive compounds that are converted into active drugs within the body. PhG can be attached to a therapeutic molecule, making it more soluble or improving its delivery properties. Once delivered, enzymes or specific physiological conditions can cleave the PhG group, releasing the active drug []. This strategy is particularly useful for drugs with poor oral bioavailability or those requiring targeted delivery.

Here's an example: Researchers have explored PhG-conjugated anticancer drugs to enhance their delivery to tumor sites []. The PhG group can improve the drug's solubility and help it bypass certain biological barriers, potentially leading to more effective treatment.

Phe-gly-gly, also known as L-phenylalanylglycylglycine, is a tripeptide composed of three amino acid residues: one L-phenylalanine and two glycine units. Its chemical formula is C₁₃H₁₇N₃O₄, and it has a molecular weight of approximately 279.29 g/mol . This compound is notable for its role as a metabolite and is often studied in the context of peptide chemistry and biochemistry.

Phe-gly-gly exhibits several biological activities. It has been shown to have roles in cellular signaling and metabolism. Peptides like Phe-gly-gly can influence various physiological processes, including modulation of neurotransmitter activity and potential neuroprotective effects. Moreover, tripeptides are often studied for their antioxidant properties and ability to influence immune responses .

The synthesis of Phe-gly-gly can be achieved through several methods:

- Solid-Phase Peptide Synthesis: This method involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The protecting groups are removed at specific stages to allow for peptide bond formation.

- Liquid-Phase Synthesis: In this approach, amino acids are dissolved in a solution where they react to form the peptide bond under controlled conditions.

- Enzymatic Synthesis: Enzymes such as proteases can facilitate the formation of Phe-gly-gly from its constituent amino acids under mild conditions, which can be advantageous for preserving sensitive functional groups .

Phe-gly-gly has several applications in research and industry:

- Biochemical Research: It serves as a model compound for studying peptide interactions and enzymatic reactions.

- Pharmaceutical Development: Due to its biological activities, it may be explored for potential therapeutic applications, including neuroprotective agents.

- Nutritional Supplements: Peptides like Phe-gly-gly are sometimes included in dietary supplements due to their purported health benefits .

Studies on Phe-gly-gly often focus on its interactions with various biomolecules, including receptors and enzymes. For instance, research indicates that tripeptides can modulate receptor activity in neuronal cells, influencing neurotransmitter release and neuronal communication. Additionally, Phe-gly-gly may interact with proteins involved in metabolic pathways, affecting their activity and stability .

Phe-gly-gly shares structural similarities with other peptides but possesses unique characteristics that distinguish it from them. Below is a comparison with several similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Glycylphenylalanine | Glycine-Phenylalanine | Simple dipeptide with different biological roles |

| Phenylalanylglycine | Phenylalanine-Glycine | Similar structure but only one glycine residue |

| Glycylglycine | Glycine-Glycine | Homodipeptide lacking phenylalanine |

| L-Phenylalanine | Single amino acid | Precursor to various bioactive peptides |